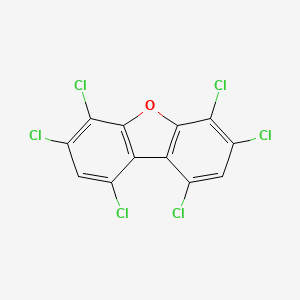

1,3,4,6,7,9-Hexachlorodibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6,7,9-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-5(15)9(17)11-7(3)8-4(14)2-6(16)10(18)12(8)19-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURXXOIFVABBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075274 | |

| Record name | Dibenzofuran, 1,3,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92341-05-4 | |

| Record name | 1,3,4,6,7,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,3,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S6MP18YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms and Pathways of Polychlorinated Dibenzofurans, with Focus on Hexachlorinated Congeners

De Novo Synthesis in High-Temperature Processes

De novo synthesis is a significant pathway for the formation of PCDFs in high-temperature environments like municipal waste incinerators. dss.go.th This process involves the formation of PCDFs from elemental carbon and a chlorine source, rather than from structurally similar precursor molecules. dss.go.thacs.org

Surface-Mediated Catalysis on Fly Ash

Fly ash, a byproduct of combustion, plays a crucial role in the de novo synthesis of PCDFs. acs.org The surface of fly ash particles provides a site for heterogeneous reactions between gas-phase molecules and the solid carbon matrix. acs.org Metal chlorides, particularly those of copper and iron, present in fly ash act as catalysts, facilitating the oxidation of carbon and the subsequent formation of PCDF structures. acs.org The process is essentially a metal-catalyzed oxidation of the carbonaceous material within the fly ash. acs.org

Temperature-Dependent Formation Kinetics

The formation of PCDFs via de novo synthesis is highly dependent on temperature. acs.orginderscienceonline.com Research has shown that there is an optimal temperature window for PCDF formation, typically between 250°C and 450°C. nih.gov For instance, experiments with incinerator fly ash have identified a maximum formation rate around 325°C. acs.orgnih.gov However, some studies on sinter plant fly ash have observed a second formation maximum at approximately 400°C. acs.orgnih.gov The rate of formation is initially rapid, with a significant amount of PCDFs being formed within the first 30 minutes of the reaction, followed by a slower formation rate over several hours. acs.orgnih.gov

| Parameter | Influence on De Novo Synthesis | Typical Range/Value |

| Temperature | Affects reaction rates and isomer distribution | Optimal formation between 250°C and 450°C nih.gov |

| Catalysts | Facilitate oxidation and chlorination reactions | Copper and iron chlorides on fly ash acs.org |

| Reaction Time | Influences the quantity of PCDFs formed | Rapid initial formation, slowing over time acs.orgnih.gov |

Precursor Formation Pathways

Besides de novo synthesis, PCDFs can also be formed from precursor compounds through various chemical reactions. These precursors are typically chlorinated aromatic compounds that are structurally related to the PCDF molecule.

Condensation Reactions of Chlorinated Phenols and Benzenes

A primary precursor pathway involves the condensation of chlorinated phenols (CPs) and chlorinated benzenes (CBzs). nih.gov For example, the condensation of two chlorophenol molecules or a chlorophenol with a chlorobenzene (B131634) can lead to the formation of a PCDF structure. researchgate.net These reactions are often influenced by the specific isomers of the precursor compounds and the reaction conditions. The formation of a chlorinated o,o'-dihydroxybiphenyl intermediate is a key step in this pathway, which can then cyclize to form a PCDF. nih.gov

Role of Chlorination and Dechlorination Reactions in Isomer Distribution

The distribution of different PCDF isomers, including the various hexachlorinated congeners, is significantly influenced by chlorination and dechlorination reactions. nih.gov The pattern of chlorine substitution on the precursor molecules can direct the formation of specific isomers. nih.gov For instance, the chlorination of the 9-position of the dibenzofuran (B1670420) structure has been identified as a highly influential factor in PCDF formation. nih.gov Conversely, dechlorination processes can alter the congener profile by removing chlorine atoms from more highly chlorinated PCDFs.

Anthropogenic Sources Contributing to PCDF Generation

Polychlorinated dibenzofurans (PCDFs), including hexachlorinated congeners like 1,3,4,6,7,9-Hexachlorodibenzofuran, are not produced intentionally. Instead, they are unintentionally generated as by-products of various industrial and combustion processes. ontosight.aiscielo.brcanada.ca Their occurrence in the environment is consistently linked to human activities. scielo.br The primary formation pathways involve thermal processes and industrial chemical manufacturing. nih.govresearchgate.net Key precursors in these formation reactions include widely used industrial chemicals such as chlorophenols, chlorobenzenes, and polychlorinated biphenyls (PCBs). researchgate.netnih.gov Once formed, these persistent organic pollutants (POPs) can enter the environment and accumulate. ontosight.aiscielo.br

Thermal Processes and Waste Incineration Emissions

A major source of PCDF generation is thermal processes, particularly the incineration of waste. nih.govwikipedia.org PCDFs are formed during the combustion of chlorine-containing products like PVC and other organochlorides, or even non-chlorinated materials if a chlorine donor is present, at temperatures below 1200°C. wikipedia.org Significant emissions have been measured from municipal, medical, and industrial waste incinerators. nih.govtp13.commdpi.com

The formation in these systems occurs primarily in the cooler zones of the incinerator, as flue gases and fly ash cool down from approximately 450°C to 250°C. researchgate.net This process, known as "de novo synthesis," involves the transformation of carbonaceous particles on fly ash into PCDFs and other chlorinated aromatic compounds. nih.govepa.gov The presence of metal catalysts, particularly copper, on the fly ash promotes these reactions. researchgate.netosti.gov Studies have shown that PCDF formation on fly ash can occur rapidly, with significant quantities forming within 30 minutes. nih.gov The composition of the ash, including elements like copper, iron, calcium, and sulfur, plays a crucial role in the rate of PCDF formation and destruction. nih.gov

Besides de novo synthesis, PCDFs are also formed from chemical precursors present in the waste stream. nih.gov Precursors like polychlorinated biphenyls (PCBs), chlorophenols, and chlorobenzenes can yield significant amounts of PCDFs when subjected to heat. nih.goviafss.org For instance, laboratory pyrolysis of PCBs results in substantial PCDF formation, and accidents such as fires involving PCB-containing electrical equipment can lead to soot with PCDF concentrations of 1000 ppm or higher. nih.gov

The table below summarizes findings on PCDF formation and destruction under different thermal conditions.

| Process/Condition | Temperature | Outcome | Reference |

| De Novo Synthesis on Sinter Plant Fly Ash | ~325°C and ~400°C | Two maxima of PCDF formation observed. | nih.gov |

| Thermal Treatment of Incinerator Fly Ash | 300°C | Increase in PCDF content. | nih.gov |

| Thermal Treatment of Incinerator Fly Ash | 500°C | Substantial reduction in PCDF content due to degradation. | nih.gov |

| Gas Phase Reactions of Chlorophenols | >340°C | Formation of both PCDDs and PCDFs in the presence of oxygen. | nih.gov |

| Medical Waste Incineration Fly Ash Treatment | 300°C | Sufficient for significant PCDF elimination from fly ash. | tp13.com |

By-Product Formation in Industrial Chemical Syntheses

PCDFs, including this compound, are generated as unwanted impurities during the synthesis of various industrial chemicals. researchgate.nett3db.ca Their formation is particularly associated with the production of chlorinated compounds. ontosight.ai

Historically, the manufacturing of polychlorinated biphenyls (PCBs) was a significant source of PCDF contamination. nih.gov Commercial PCB mixtures were often contaminated with PCDFs in the low parts-per-million (ppm) range. nih.gov The heating of these PCB mixtures, for example, when used as heat exchangers in industrial processes, can lead to the formation of additional PCDFs. nih.gov

The production of other chlorinated chemicals, such as chlorophenols and chlorobenzenes, also results in the co-formation of PCDFs. researchgate.net The specific congener patterns of PCDFs found as contaminants in these chemical formulations often align with known chemical formation mechanisms from these precursors. researchgate.net For example, pentachlorophenol, a widely used wood preservative, has been identified as a source of PCDF contamination.

The following table shows examples of PCDF concentrations found in various commercial PCB products.

| PCB Product | Total PCDF Concentration (mg/kg or ppm) | Reference |

| Aroclor 1248 (USA) | 0.8 - 1.9 | nih.gov |

| Aroclor 1254 (USA) | 0.8 - 2.8 | nih.gov |

| Aroclor 1260 (USA) | 1.8 - 8.2 | nih.gov |

| Clophen A 60 (Germany) | 5.0 - 9.0 | nih.gov |

| Phenoclor DP 6 (France) | 15 - 20 | nih.gov |

| Kanechlor 400 (Japan) | 8 - 20 | nih.gov |

Specific Industrial Activities and Their Contribution to Environmental Loads

Several specific industrial sectors are recognized as significant sources contributing to the environmental load of PCDFs. nih.gov The assessment of a product's entire life cycle often reveals the environmental impact of its manufacturing technology. bibliotekanauki.pl

Metallurgical Industry: Sintering plants in the iron and steel industry have been identified as sources of PCDD/F emissions. nih.gov The "de novo" synthesis pathway on fly ash from these plants is considered sufficient to explain the PCDF formation observed in the industrial process. nih.gov Similarly, the iron foundry industry, which involves melting and casting metals, generates emissions that can contain organic pollutants. nih.gov The processing of copper slag, particularly through chlorinating roasting processes, has also been shown to form PCDFs as by-products. nih.gov

Chemical Industry: The manufacturing of chlorinated chemicals remains a primary source. researchgate.net A notable case of environmental contamination occurred in Brescia, Italy, near a plant that produced PCBs. researchgate.net This industrial activity led to heavy pollution of agricultural soils with both PCBs and PCDFs, with total PCDF/PCDD levels reaching as high as 592 pg TEQ/g in soil samples. researchgate.net

Environmental Distribution, Fate, and Transport of Hexachlorodibenzofurans

Global Environmental Compartmentalization and Dissemination

Due to its physical and chemical properties, 1,3,4,6,7,9-Hexachlorodibenzofuran is distributed across all major environmental compartments, including the atmosphere, water, soil, and sediment.

As a semi-volatile compound, this compound can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. ntis.govosti.gov However, owing to its low vapor pressure, it is predominantly associated with airborne particles. clu-in.org This association allows it to travel vast distances from its original sources, a phenomenon known as long-range atmospheric transport. nih.gov

The tropospheric lifetime of particle-associated PCDFs, including hexachlorodibenzofurans (HxCDFs), is estimated to be 10 days or longer, which is sufficient for transboundary and even intercontinental dispersal. nih.gov Removal from the atmosphere occurs through both wet deposition (scavenging by rain, snow, and fog) and dry deposition (gravitational settling of particles). nih.gov Studies modeling the atmospheric fate of PCDFs suggest that while some deposition occurs near emission sources, a significant majority of emissions are transported beyond a 100 km radius, highlighting the potential for global contamination. nih.gov

Once deposited from the atmosphere or released directly into water bodies, this compound partitions between environmental compartments based on its hydrophobicity. researchgate.net Its high octanol-water partition coefficient (Kow) and low water solubility cause it to strongly adsorb to organic matter in soil and sediment. clu-in.org Consequently, sediments in aquatic environments and soils on land act as major sinks and long-term reservoirs for this compound.

Concentrations in the water column are typically very low due to this strong sorption tendency and low solubility. The primary repositories are bottom sediments in rivers, lakes, and oceans, where the compound can persist for extended periods. Similarly, in terrestrial systems, it tends to accumulate in the upper soil layers, with limited leaching into groundwater. Contamination of these systems occurs through atmospheric deposition and the disposal of industrial wastes. researchgate.net

Environmental Persistence and Resistance to Degradation Processes

This compound is classified as a persistent organic pollutant (POP) due to its profound resistance to environmental degradation processes. ontosight.aikau.edu.sa

The molecular structure of this compound, featuring a stable dibenzofuran (B1670420) core and six chlorine atoms, imparts significant chemical stability. It is resistant to hydrolysis and other chemical degradation reactions under typical environmental conditions.

While photolysis (degradation by sunlight) is a potential pathway for the breakdown of some PCDFs, its effectiveness is limited for highly chlorinated congeners like this one, particularly when adsorbed to soil or sediment particles which shield it from ultraviolet radiation. nih.gov For particle-associated PCDFs in the atmosphere, photolysis is considered a dominant removal process alongside deposition. nih.gov In aqueous solutions, some related chlorinated compounds have been shown to undergo direct photolysis in sunlight, though the rates are often slow. nih.gov

This compound is highly resistant to biodegradation. ontosight.ai The high degree of chlorination sterically hinders enzymatic attack by microorganisms, making it a recalcitrant compound in the environment. kau.edu.sa While some microorganisms are capable of degrading less-chlorinated dibenzofurans, the metabolic pathways for highly chlorinated congeners are extremely limited or nonexistent in most natural environments. nih.gov Studies on the metabolism of other HxCDF isomers in rats have shown them to be highly resistant to biological transformation, with no discernible metabolites being formed. nih.gov This intrinsic resistance to microbial breakdown is a key factor contributing to its long-term persistence in soil and sediments.

Bioaccumulation Processes in Ecological Receptors

A significant environmental concern associated with this compound is its propensity to bioaccumulate in living organisms and biomagnify through food webs.

Its high lipophilicity (fat-loving nature) means that when organisms are exposed to it, the chemical is readily absorbed and stored in fatty tissues rather than being excreted. ontosight.airesearchgate.net In aquatic systems, this process begins with benthic organisms in contaminated sediments and moves up the food chain to fish, marine mammals, and fish-eating birds. In terrestrial systems, soil invertebrates can accumulate the compound, transferring it to small mammals, birds, and their predators.

This biomagnification process leads to progressively higher concentrations of the chemical at higher trophic levels. As a result, top predators, including humans, can accumulate significant body burdens of this and other related compounds, even in areas with very low background environmental concentrations. clu-in.org The primary route of human exposure to these compounds is through the consumption of foods of animal origin, such as fish, meat, and dairy products. researchgate.netnih.gov

Uptake and Accumulation Mechanisms in Organisms

This compound, like other polychlorinated dibenzofurans (PCDFs), enters organisms through various routes, including respiration, absorption through the skin, and ingestion. wikipedia.org Once absorbed, its high lipophilicity, or tendency to dissolve in fats, drives its accumulation in the fatty tissues of organisms. ontosight.aicimi.org This process, known as bioaccumulation, occurs when an organism absorbs a substance at a rate faster than it can eliminate it through metabolic processes and excretion. wikipedia.org

The accumulation of these compounds is a significant concern due to their persistence in the environment and resistance to degradation. ontosight.ai In aquatic environments, organisms like phytoplankton can absorb these chemicals directly from the water. cimi.org These primary producers then become a source of contamination for organisms at higher trophic levels. cimi.org Studies on various aquatic species have demonstrated the uptake and accumulation of similar persistent organic pollutants (POPs). For instance, research on the accumulation of hexachlorocyclohexane (B11772) isomers in Tubifex tubifex worms and common carp (B13450389) showed that concentrations increased with exposure time, eventually reaching a steady state. nih.gov

Lipid Partitioning and Tissue Retention Dynamics

The high lipophilicity of this compound is a key factor in its distribution and retention within an organism. ontosight.ai Due to this property, the compound preferentially partitions into lipid-rich tissues. This leads to varying concentrations across different organs and tissues, with the highest levels typically found in adipose tissue, liver, and eggs. nih.gov

Research on the distribution of PCDD/Fs in fish has shown a concentration order of liver ≈ egg ≈ intestine > kidney ≈ heart > gill ≈ bladder > muscle > brain. nih.gov Similarly, in piscivorous birds, the concentration order was observed to be liver > egg ≈ heart > muscle ≈ stomach > brain. nih.gov When these concentrations are normalized for lipid content, the variation between tissues is reduced, highlighting the critical role of lipids in the retention of these compounds. nih.gov The specific composition of lipids within a tissue can also influence retention. For example, brain tissue, which is rich in phospholipids, may exhibit different accumulation patterns compared to other tissues. nih.govnih.gov The retention time, or biological half-life, of these compounds can be substantial, leading to long-term persistence within the organism.

Biomagnification Across Trophic Levels in Food Webs

Biomagnification is the process by which the concentration of a toxin increases at successively higher levels in a food chain. wikipedia.org This occurs because the toxin is transferred from one trophic level to the next and accumulates in the organisms at each level. cimi.org this compound, as a persistent and bioaccumulative compound, is subject to biomagnification.

Trophic Transfer Efficiency and Concentration Amplification

The efficiency with which a contaminant is transferred from a lower to a higher trophic level is a critical factor in biomagnification. For lipophilic compounds like hexachlorodibenzofurans, trophic transfer is highly efficient. When a predator consumes prey containing these compounds, the toxins are absorbed and stored in the predator's fatty tissues. Because these compounds are not easily metabolized or excreted, they accumulate with each meal, leading to a significant amplification of their concentration.

Studies on various food webs have demonstrated this amplification. For example, research on hexachlorocyclohexane isomers in a freshwater food chain showed that biomagnification factors (BMFs) were greater than 1, indicating that the concentration increased from the prey (worms) to the predator (carp). nih.gov This amplification can lead to dangerously high concentrations in top predators, even when environmental levels of the contaminant are low.

Case Studies in Aquatic and Terrestrial Food Chains

Aquatic Food Chains:

The biomagnification of persistent organic pollutants is well-documented in aquatic ecosystems. A study on a freshwater food chain involving Tubifex tubifex worms and common carp demonstrated significant bioaccumulation in carp when they were fed contaminated worms. nih.gov Another case study in Lake Michigan's benthic food web highlighted how changes in the food web structure, such as the introduction of invasive species, can alter contaminant cycling and bioaccumulation patterns. nih.gov The study suggested that the consumption of lipid-rich fish eggs and detritus from mussels could lead to unexpected patterns in polychlorinated biphenyl (B1667301) (PCB) concentrations in fish like the round goby. nih.gov

Terrestrial Food Chains:

While less data is available specifically for this compound in terrestrial food chains, the principles of biomagnification still apply. Herbivores accumulate the compound from consuming contaminated plants, and carnivores, in turn, accumulate it from their prey. This can lead to high concentrations in apex predators.

Advanced Analytical Methodologies for the Identification and Quantification of Hexachlorodibenzofurans, Including 1,3,4,6,7,9 Hexachlorodibenzofuran

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and one of the most critical stages in the analysis of 1,3,4,6,7,9-hexachlorodibenzofuran is separating it from the sample matrix. nih.gov This process involves matrix-specific extraction followed by a rigorous cleanup to remove interfering compounds that could compromise the final analysis. well-labs.comepa.gov

The choice of extraction method is dictated by the physical and chemical properties of the sample matrix. epa.gov For all matrices, the process typically begins by spiking the sample with a suite of isotopically labeled standards, including various ¹³C₁₂-labeled PCDFs, which serve as internal standards for quantification via isotope dilution. well-labs.comepa.govwell-labs.com

Air: The analysis of PCDFs in ambient air requires sampling large volumes, typically between 300 and 400 cubic meters over a 24-hour period. epa.gov A high-volume sampler is used, which draws air through a quartz fiber filter (QFF) to capture particle-bound compounds, followed by a polyurethane foam (PUF) or XAD-II resin adsorbent to trap compounds in the gas phase. epa.govaaqr.orgmdpi.com Since PCDFs are semi-volatile and distribute between both phases, the filter and the adsorbent are typically combined and extracted together, often using a Soxhlet extractor with toluene (B28343). epa.govfms-inc.com

Water: For aqueous samples, such as from rivers or lakes, extraction is commonly performed using liquid-liquid extraction (LLE) with a solvent like dichloromethane. fms-inc.com The U.S. Environmental Protection Agency (EPA) Method 1613 specifies the analysis of a 1-liter water sample. well-labs.comepa.gov The atmosphere is a significant source of PCDF contamination in water bodies through deposition and air-water gas exchange. researchgate.net

Soil and Sediment: These solid matrices are known to accumulate PCDFs due to their high organic matter content. nih.gov After air-drying and homogenizing the sample, extraction is typically carried out using a Soxhlet apparatus with toluene for an extended period (e.g., 48 hours) to ensure efficient removal of the analytes from the solid particles. fms-inc.comnih.gov

Biota: Biological tissues, such as fish, present a particular challenge due to their high lipid content, which can interfere with the analysis. epa.gov Samples are extracted using solvents capable of solubilizing both the lipids and the target analytes. A key step for biota is the removal of these lipids, which is often accomplished through techniques like sulfuric acid treatment or gel permeation chromatography before the main cleanup stages. epa.govnih.gov

Following extraction, the resulting solvent contains the target analytes along with a vast number of co-extracted interfering compounds (e.g., lipids, other organochlorines like PCBs). nih.gov An extensive cleanup procedure is therefore essential to isolate the PCDFs. fms-inc.com

The most common approach involves a sequence of adsorption chromatography columns. epa.govfms-inc.com A typical multi-column setup as described in EPA methods includes:

Acid/Base Washing: The extract is often first washed with concentrated sulfuric acid to remove a significant portion of oxidizable interfering substances, followed by a base wash. epa.govnih.gov

Silica (B1680970) Gel Chromatography: The extract is passed through a column packed with silica gel, which may be modified with layers of acidic and basic silica to retain different classes of interferences. epa.govnih.gov

Alumina (B75360) Chromatography: A subsequent column containing alumina is used for further fractionation. epa.govmdpi.com

Activated Carbon Chromatography: A crucial step for separating PCDFs from other planar molecules like coplanar PCBs involves chromatography on a carbon-based adsorbent. fms-inc.comtandfonline.comosti.gov The strong affinity of planar aromatic compounds for carbon allows for their selective retention. Non-planar compounds are washed from the column with a solvent like hexane. The target PCDF fraction is then recovered by back-flushing the column with a strong solvent like toluene. fms-inc.com

This multi-step process is critical for producing a final extract that is clean enough for instrumental analysis and is often automated in modern laboratories to improve efficiency and reproducibility. fms-inc.com

High-Resolution Chromatographic Separation

Once a clean extract is obtained, the next challenge is to separate the individual PCDF congeners from each other. This is accomplished using high-resolution gas chromatography (HRGC). nih.gov

Due to the existence of numerous PCDF isomers with very similar chemical properties, high-resolution separation is paramount. windows.net This is achieved using long (e.g., 60-meter) capillary columns with specific stationary phases. epa.govwell-labs.com

A common strategy involves a dual-column approach:

Primary Analysis: A non-polar or semi-polar column, such as a DB-5ms (5% diphenyl / 95% dimethyl polysiloxane), is typically used for the initial analysis and quantification of most congeners. epa.govshimadzu.com This column provides good general separation but is not capable of resolving all toxic isomers from other interfering isomers. well-labs.com

Confirmation Analysis: To ensure isomer specificity for the most toxic congeners, particularly 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), a second analysis on a more polar confirmation column is required by many regulatory methods. well-labs.comrestek.com Columns with cyanopropyl phases, such as the DB-225 or SP-2331, are often used for this purpose. well-labs.comrestek.com However, specialized columns like the Rtx-Dioxin2 or Zebron ZB-Dioxin have been developed with unique selectivities that can resolve critical pairs like 2,3,7,8-TCDF from its isomers in a single run, potentially eliminating the need for a separate confirmation analysis. windows.netrestek.comphenomenex.com

The table below summarizes some GC columns used for PCDF analysis.

| Column Name | Stationary Phase Type | Primary Use | Reference |

|---|---|---|---|

| DB-5 / DB-5ms | (5%-Phenyl)-methylpolysiloxane | Primary analysis and screening | epa.govaaqr.org |

| DB-225 | (50%-Cyanopropylphenyl)-methylpolysiloxane | Confirmation of 2,3,7,8-TCDF | well-labs.comrestek.com |

| SP-2331 | Highly polar cyanopropylsiloxane | Confirmation of 2,3,7,8-TCDF | well-labs.comrestek.com |

| Rtx-Dioxin2 | Proprietary high-temperature phase | Single-column isomer-specific analysis | restek.com |

| Zebron ZB-Dioxin | Proprietary phase | Single-column analysis with enhanced TCDD/TCDF resolution | windows.netphenomenex.com |

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in separation power. This technique uses two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column) connected by a modulator. The result is a two-dimensional chromatogram with vastly improved resolution, allowing for the separation of compounds that would co-elute in a single-dimension analysis. vurup.sk While not yet standard in routine regulatory methods, GC×GC is a powerful tool for research and the analysis of highly contaminated samples.

Mass Spectrometric Detection and Quantification

The final step is the detection and quantification of the separated PCDF isomers using a mass spectrometer. The method must be highly selective to differentiate analytes from any remaining background noise and sensitive enough to meet the low detection limits required. waters.com

Historically, high-resolution mass spectrometry (HRMS) has been the gold standard. waters.com As mandated by methods like EPA 1613, HRMS instruments operating at a resolving power of 10,000 or greater can measure the mass-to-charge ratio (m/z) of ions with high accuracy. well-labs.comepa.gov This allows the detector to selectively monitor for the exact masses of the PCDF molecules, effectively filtering out other molecules with the same nominal mass but different elemental formulas. epa.gov Quantification is performed using the isotope dilution method, where the response of the native analyte is compared to the response of its co-eluting ¹³C-labeled internal standard. well-labs.com

More recently, tandem mass spectrometry (MS/MS) using triple quadrupole (QqQ) instruments has been accepted as a confirmatory alternative to HRMS by regulatory bodies like the European Union. shimadzu.comwaters.comshimadzu.com In MS/MS, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored by the third quadrupole. waters.com This process, known as Selected or Multiple Reaction Monitoring (SRM/MRM), provides exceptional selectivity and can achieve the required low detection limits, often at a lower cost and with simpler operation compared to HRMS instruments. nih.govshimadzu.comwur.nl

The table below compares the key features of HRMS and GC-MS/MS for PCDF analysis.

| Feature | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (GC-MS/MS) |

|---|---|---|

| Principle of Selectivity | High-resolution mass filtering (≥10,000) of precursor ions. | Monitoring of specific precursor-to-product ion transitions (MRM). |

| Regulatory Status | Established "gold standard" (e.g., EPA Method 1613). well-labs.com | Accepted as a valid confirmatory method (e.g., EU Regulations). waters.comshimadzu.com |

| Quantification | Isotope dilution. well-labs.com | Isotope dilution. nih.gov |

| Advantages | Proven robustness and historical acceptance. | High selectivity, potentially lower cost, and simpler operation. waters.comshimadzu.com |

| Challenges | High cost of purchase and maintenance; requires skilled operators. shimadzu.com | Method development for MRM transitions is required for each compound. shimadzu.com |

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone for the definitive identification of polychlorinated dibenzofurans (PCDFs), including this compound. This powerful analytical technique is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with high precision, enabling the determination of the elemental composition of a molecule. waters.comthermofisher.com When coupled with gas chromatography (GC), which separates the different PCDF congeners, HRMS provides the high selectivity and sensitivity required for their analysis in complex environmental matrices. waters.com

The definitive identification of this compound relies on the accurate mass measurement of its molecular ion. The monoisotopic mass of this congener is 371.824 g/mol . t3db.ca HRMS instruments can achieve mass resolutions of 10,000 or greater, which is sufficient to resolve the target analyte from many potential interferences. thermofisher.com The fragmentation of the molecular ion upon electron ionization (EI) provides further structural information. For hexachlorodibenzofurans, the characteristic fragmentation pattern involves the sequential loss of chlorine atoms and the furan (B31954) ring system, although specific fragmentation pathways can vary between isomers.

Key HRMS Parameters for this compound:

| Property | Value |

| Chemical Formula | C₁₂H₂Cl₆O |

| Average Molecular Mass | 374.862 g/mol t3db.ca |

| Monoisotopic Mass | 371.824 g/mol t3db.ca |

| CAS Registry Number | 92341-05-4 t3db.ca |

Isotope Dilution Mass Spectrometry for Quantitation

For accurate quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard method. osti.govwikipedia.orgyoutube.com This technique involves the addition of a known amount of an isotopically labeled internal standard to the sample prior to extraction and analysis. The internal standard is typically a ¹³C-labeled analogue of the target analyte, such as ¹³C₁₂-1,2,3,4,7,8-Hexachlorodibenzofuran. medchemexpress.com

The fundamental principle of IDMS is that the native (unlabeled) and labeled compounds exhibit nearly identical chemical and physical properties. Therefore, they behave similarly during sample preparation, cleanup, and chromatographic analysis, compensating for any losses that may occur during these steps. osti.gov By measuring the ratio of the response of the native analyte to the labeled internal standard using mass spectrometry, the concentration of the native analyte in the original sample can be accurately calculated. This method provides a high degree of precision and accuracy, making it indispensable for trace-level quantification of PCDFs in various matrices. youtube.comnist.gov

Selected Ion Monitoring and Lock Mass Techniques for Enhanced Selectivity

To further enhance the selectivity and sensitivity of the analysis of hexachlorodibenzofurans, selected ion monitoring (SIM) and lock mass techniques are frequently employed in conjunction with HRMS. wikipedia.orgeaslab.comtaylorandfrancis.com

In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest and its labeled internal standard, rather than scanning the entire mass range. wikipedia.orgepa.gov This targeted approach significantly increases the dwell time on the ions of interest, leading to a much lower limit of detection compared to full-scan acquisition. easlab.com For the analysis of this compound, the molecular ions of the native and ¹³C-labeled compounds would be monitored.

The lock mass technique is a feature in HRMS that ensures high mass accuracy throughout the analytical run. gcms.cz A reference compound with a known exact mass is continuously introduced into the ion source along with the sample. gcms.cz The instrument uses the known mass of this reference compound to correct for any minor drifts in the mass calibration that may occur over time, ensuring that the measured masses of the target analytes remain highly accurate.

Bioanalytical Screening Methods for Dioxin-Like Activity

The CALUX bioassay utilizes genetically modified cell lines that contain a reporter gene, typically luciferase, under the control of the aryl hydrocarbon receptor (AhR). dioxins.com Dioxin-like compounds, including this compound, can bind to and activate the AhR, leading to the expression of the luciferase enzyme and the production of light. t3db.ca The amount of light produced is proportional to the total dioxin-like activity of the sample extract.

The results of bioassays are often expressed as Toxic Equivalents (TEQs), which relate the toxicity of a mixture of dioxin-like compounds to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgornl.gov Each congener is assigned a Toxic Equivalency Factor (TEF) based on its relative potency to TCDD. wikipedia.orgnih.govwho.int While a specific TEF for this compound is not established by the World Health Organization, other hexachlorodibenzofuran congeners have assigned TEF values. nih.gov

Quality Assurance and Quality Control Protocols in PCDF Analysis

Rigorous quality assurance and quality control (QA/QC) protocols are essential for generating reliable and defensible data in the analysis of PCDFs. epa.goveuropa.euepa.govgtfch.org These protocols encompass all stages of the analytical process, from sample collection to data reporting.

Key QA/QC measures include:

Method Blanks: Analyzing a clean matrix to ensure that there is no contamination from the laboratory environment or reagents.

Spiked Samples: Fortifying a sample with a known amount of the target analyte to assess the accuracy and recovery of the method.

Certified Reference Materials (CRMs): Analyzing materials with certified concentrations of PCDFs, such as soil or sediment CRMs, to verify the accuracy of the entire analytical procedure. sigmaaldrich.com

Internal Standards: Using isotopically labeled internal standards for every target analyte to correct for variations in instrument response and sample preparation losses. medchemexpress.comcymitquimica.com

Instrument Calibration: Regular calibration of the GC-HRMS system using standard solutions to ensure accurate quantification.

Inter-laboratory Comparison Studies: Participating in proficiency testing schemes to assess the laboratory's performance against other laboratories.

Adherence to these QA/QC protocols ensures the high quality and integrity of the analytical data for PCDFs.

Ecotoxicological Implications and Mechanistic Insights for Hexachlorodibenzofurans in Non Human Biota

Aryl Hydrocarbon Receptor (AhR) Binding and Molecular Mechanisms.t3db.cat3db.canih.govnih.govnih.gov

Polychlorinated dibenzofurans (PCDFs), including the 1,3,4,6,7,9-hexachlorodibenzofuran congener, exert their toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. t3db.cat3db.canih.govnih.govnih.gov The binding of a PCDF ligand to the AhR is a critical initiating event that triggers a cascade of molecular events, ultimately leading to a wide range of toxic responses in non-human biota. t3db.cat3db.canih.govnih.gov

Ligand-Receptor Interactions and Signal Transduction Cascades.t3db.cat3db.canih.govnih.govnih.govnih.gov

The interaction between a PCDF congener and the AhR is a highly specific process. Upon binding, the AhR, which is located in the cytoplasm complexed with other proteins, undergoes a conformational change. nih.gov This change facilitates its translocation into the nucleus. t3db.cat3db.canih.govnih.govnih.gov

Once in the nucleus, the ligand-activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). t3db.canih.gov This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. t3db.cat3db.canih.govnih.govnih.govnih.gov This binding event initiates the transcription of these genes, leading to an altered cellular state. t3db.cat3db.canih.govnih.gov

Beyond the canonical pathway, AhR signaling can also influence other cellular processes. These include the conversion of arachidonic acid to prostanoids through the action of cyclooxygenase-2, alterations in Wnt/beta-catenin signaling, and modifications in the signaling pathways of inflammatory cytokine receptors. t3db.cat3db.canih.gov Furthermore, AhR activation can affect the proteasomal degradation of steroid hormone receptors and modulate cellular responses to UVB stress and the differentiation of specific T-cell subsets. t3db.cat3db.canih.gov

Modulation of Gene Expression (e.g., Cytochrome P450 Enzymes).t3db.cat3db.canih.govnih.govinvivochem.com

A primary and well-characterized consequence of AhR activation is the induction of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes. t3db.cat3db.canih.govnih.govinvivochem.com The most prominent among these is CYP1A1. t3db.cat3db.canih.govinvivochem.com The induction of CYP1A1 and other phase I and phase II metabolizing enzymes is a key component of the cellular response to xenobiotic exposure. t3db.ca The expression of aryl hydrocarbon hydroxylase (CYP1B1) is also increased. t3db.canih.govnih.gov

The induction of these enzymes can have significant toxicological consequences. For instance, 1,2,3,6,7,8-Hexachlorodibenzofuran has been shown to induce the expression of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in rat hepatoma cells. invivochem.com This compound also induces CYP1A1 expression. invivochem.com The altered expression of these genes is a hallmark of exposure to dioxin-like compounds and is directly linked to many of their toxic effects. t3db.ca

Comparative Toxicological Potency and Toxic Equivalency Factor (TEF) Derivation in Ecological Systems.nih.govnih.govepa.govfws.govresearchgate.netwa.govca.govca.gov

The toxic equivalency factor (TEF) concept is a cornerstone for assessing the risks posed by complex mixtures of dioxin-like compounds, including hexachlorodibenzofurans. nih.govnih.govwa.govca.govca.gov This approach compares the toxic potency of individual congeners to that of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. nih.govca.gov The World Health Organization (WHO) has played a key role in establishing consensus TEF values for human and wildlife risk assessment. nih.govnih.govresearchgate.net

Interspecies Variability in Non-Human Organisms.nih.govnih.govnih.gov

Significant interspecies variability exists in the toxicological responses of non-human organisms to hexachlorodibenzofurans and other dioxin-like compounds. nih.govnih.govnih.gov This variability is a critical consideration in ecological risk assessment. For example, fish have shown an absent or very low response to certain mono-ortho PCBs compared to mammals and birds. nih.gov

This variability can be attributed to a number of factors, including differences in the AhR structure and function, metabolic pathways, and other physiological characteristics among species. nih.gov Such differences can lead to orders of magnitude differences in TEF values between taxa, making it challenging to harmonize TEFs across all species. nih.gov Research has shown that even within a given animal model, there can be surprising variability in response, which may be due to genetic heterogeneity and other environmental factors. nih.gov

Congener-Specific Potency of Hexachlorodibenzofurans.invivochem.comnih.govusgs.govnih.gov

The toxic potency of hexachlorodibenzofurans is highly dependent on the specific arrangement of chlorine atoms on the dibenzofuran (B1670420) molecule. nih.gov Congeners with chlorine atoms at the 2, 3, 7, and 8 positions are generally the most toxic. nih.govnih.govnih.gov

For example, studies in rainbow trout have determined specific TEFs for various PCDF congeners based on early life stage mortality. usgs.gov The TEF for 1,2,3,4,7,8-HxCDF was found to be 0.280, while the TEF for 2,3,4,7,8-PeCDF was 0.359. usgs.gov These fish-specific TEFs can differ from those determined in mammalian cell lines, highlighting the importance of species-specific data in risk assessment. usgs.gov The table below presents TEF values for selected hexachlorodibenzofuran congeners in different ecological receptors.

| Congener | Fish TEF | Bird TEF | Mammalian TEF |

| 1,2,3,4,7,8-HxCDF | 0.280 usgs.gov | 0.1 | 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| Data for Bird and Mammalian TEFs are based on WHO consensus values. |

Ecological Disruptions and Ecosystem-Level Effects.ontosight.aiisotope.com

The persistence and bioaccumulative nature of hexachlorodibenzofurans contribute to their potential for causing ecological disruptions. ontosight.aiisotope.com As these compounds are resistant to degradation, they can accumulate in the environment and move up the food chain. ontosight.aiisotope.com

This bioaccumulation can lead to significant concentrations in higher trophic level organisms, posing risks to wildlife populations. ontosight.ai The toxic effects of these compounds, mediated through the AhR, can manifest as reproductive and developmental problems, immune system suppression, and other adverse health outcomes in exposed animals. t3db.caontosight.ai These individual-level effects can, in turn, have broader consequences for population dynamics and ecosystem health. The presence of these compounds in environmental compartments such as sediment indicates potential long-term sources of exposure for benthic organisms and the wider food web. nih.gov

Impacts on Aquatic Ecosystems and Wildlife

The lipophilic (fat-loving) nature of 1,3,4,6,7,9-HCDF facilitates its accumulation in the fatty tissues of organisms, leading to the potential for biomagnification through aquatic food webs. While specific toxicity data for 1,3,4,6,7,9-HCDF are limited, the general toxicological profile of PCDFs is well-documented. The toxicity of these compounds is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression. t3db.canih.gov

Activation of the AhR by compounds like HCDFs can lead to a cascade of adverse effects, including reproductive and developmental toxicity, immunotoxicity, and carcinogenicity in vertebrates. In aquatic wildlife, these effects can manifest as deformities, reproductive failure, and increased susceptibility to disease, ultimately impacting population dynamics.

Table 1: General Toxicological Effects of Polychlorinated Dibenzofurans (PCDFs) in Aquatic Wildlife

| Effect Category | Observed Impacts in Aquatic Species |

| Reproductive | Reduced egg hatchability, embryo-larval mortality, gonadal abnormalities |

| Developmental | Skeletal deformities, craniofacial malformations, edema |

| Immunological | Thymic atrophy, suppressed immune response, increased disease susceptibility |

| Endocrine | Altered hormone levels, disruption of steroid synthesis |

Bioavailability, Biotransformation, and Elimination Kinetics in Environmental Species

The bioavailability of 1,3,4,6,7,9-HCDF in aquatic environments is influenced by its strong association with sediment and particulate matter. Organisms can be exposed to this compound through direct contact with contaminated sediment, ingestion of contaminated food sources, and, to a lesser extent, from the water column.

Once absorbed, the biotransformation of highly chlorinated dibenzofurans like 1,3,4,6,7,9-HCDF is generally slow in vertebrate species. The metabolic pathways for these compounds are often limited, leading to their persistence and accumulation in the body. The rate of elimination is typically low, and the half-life can be substantial, varying between species and individuals based on factors such as age, sex, and metabolic rate.

Invertebrates may exhibit different biotransformation capabilities compared to vertebrates. Some studies on other PCDF congeners have indicated that certain invertebrates may have a limited ability to metabolize these compounds, which can contribute to their transfer up the food chain.

Table 2: Key Parameters in the Environmental Fate of this compound

| Parameter | Description | Implication for Environmental Species |

| Bioavailability | The fraction of the chemical that is available for uptake by organisms. | High partitioning to sediments can create a long-term source of exposure for benthic organisms. |

| Biotransformation | The metabolic conversion of the chemical within an organism. | Slow biotransformation in many species leads to persistence and accumulation. |

| Elimination Kinetics | The rate and pattern of excretion of the chemical from the organism. | Slow elimination contributes to long biological half-lives and the potential for biomagnification. |

Specific quantitative data for the bioavailability, biotransformation, and elimination of 1,3,4,6,7,9-HCDF in various environmental species are not well-documented in publicly available scientific literature.

Environmental Remediation and Management Strategies for Pcdf Contamination

Ex-Situ Remediation Technologies for Contaminated Media

Ex-situ technologies involve the removal of contaminated soil or sediment from its original location for treatment. researchgate.net These methods offer greater control and certainty over the treatment process due to the ability to homogenize, screen, and continuously monitor the contaminated material. clu-in.org

Thermal treatments utilize high temperatures to destroy, separate, or immobilize contaminants like PCDFs. clu-in.org

Incineration is a well-established technology that employs high-temperature combustion to destroy organic contaminants. clu-in.orgnih.gov This process has been widely used for the disposal of hazardous waste and can achieve high destruction efficiencies for PCDFs. nih.govacs.orgadvanceseng.com For instance, studies on municipal solid waste incinerators (MSWIs) have shown that the combination of inhibitors and fabric filters with active carbon injection can reduce total PCDF emissions from flue gas by over 98%. acs.orgacs.org A laboratory-scale "zone combustion process" also demonstrated a removal efficiency of over 98.9% for PCDD/Fs in contaminated soil. nih.gov However, there is public concern regarding the potential for toxic emissions if the incineration process is not properly controlled. clu-in.org

Vitrification immobilizes contaminants by melting the soil at extremely high temperatures (1,600 to 2,000°C) and then allowing it to cool into a stable, leach-resistant glass-like product. clu-in.orgclu-in.org This process is effective for both organic and inorganic contaminants, as the high temperatures destroy organic compounds while trapping heavy metals and radionuclides within the vitrified matrix. clu-in.org While it can be applied ex-situ, vitrification can also be adapted for in-situ applications. clu-in.orgclu-in.org

Physical separation methods aim to reduce the volume of contaminated material by separating the heavily contaminated soil fractions from the cleaner bulk material. frtr.govepa.gov

Soil Washing is an ex-situ, water-based process that mechanically scrubs soils to remove contaminants. epa.gov The core principle is that most contaminants, including PCDFs, tend to bind to the finer particles of soil (silt and clay) and organic matter. frtr.gov The process uses a washing solution, which can be water alone or amended with surfactants or other agents, to either dissolve and suspend the contaminants or to separate the finer, more contaminated particles from the coarser sand and gravel. frtr.govepa.gov The resulting concentrated contaminant stream and wash water require further treatment. frtr.gov Soil washing can serve as a standalone technology or as a preliminary step to reduce the volume of material needing more costly treatments like incineration. epa.gov A study demonstrated that using fish oil extract as a natural solvent in an ultrasonic soil washing process removed over 94% of PCDD/Fs from highly contaminated soils. researchgate.net

Soil Flushing , by contrast, is an in-situ technology and is discussed in the subsequent section. clu-in.org It is important to distinguish it from the ex-situ process of soil washing. clu-in.org

The most conventional approach to managing contaminated sites involves the physical excavation of the contaminated soil or sediment, followed by its transportation to a designated disposal facility. nih.govfao.org This method, often referred to as "dig and dump," is straightforward but is increasingly viewed as a less sustainable option. nih.gov The primary risk associated with landfilling is the potential for contaminants to volatilize and escape into the air or to infiltrate groundwater if the landfill's containment systems, such as leachate collection systems, fail. clu-in.org This method serves as a containment strategy rather than a treatment that destroys or permanently immobilizes the contaminants. clu-in.org

In-Situ Remediation Technologies for Site Mitigation

In-situ technologies treat contaminated soil and groundwater without excavation, making them a less disruptive and often more cost-effective alternative. peak-environmental.comnm.gov These methods include biological, physical/chemical, and thermal treatments applied directly to the subsurface. peak-environmental.com

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. nm.govneptjournal.com It is considered an environmentally sustainable and economical alternative for treating PCDF contamination. neptjournal.com Bioremediation can occur intrinsically through the action of native microbial populations or can be enhanced by stimulating these populations with nutrients and electron acceptors (biostimulation) or by introducing specific microorganisms to the site (bioaugmentation). clu-in.orgnm.gov

The microbial degradation of PCDFs can proceed through two primary pathways: aerobic degradation and anaerobic reductive dechlorination. neptjournal.comnih.gov

Aerobic Degradation: Bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia are capable of degrading lower-chlorinated dioxins and furans under aerobic conditions. nih.govresearchgate.net The degradation process is often initiated by dioxygenase enzymes that attack the aromatic rings. nih.gov Some specialized bacteria, like Pseudomonas veronii, have been identified that can utilize monochlorinated dibenzo-p-dioxins as their sole source of carbon and energy. nih.govresearchgate.net

Anaerobic Reductive Dechlorination: Highly chlorinated PCDFs are more effectively treated under anaerobic conditions through a process called reductive dechlorination. nih.govnih.gov This process involves the sequential removal of chlorine atoms from the PCDF molecule, with the chlorinated compound acting as an electron acceptor. nih.gov This dechlorination is advantageous as it typically results in less chlorinated congeners that are less toxic and more amenable to subsequent aerobic degradation. nih.govnih.gov Halorespiring bacteria, including those from the genus Dehalococcoides, are implicated in these reactions. nih.govresearchgate.net Studies of contaminated soils and sediments have identified several bacterial genera associated with dibenzofuran (B1670420) degradation, including Nocardioides, Rhodococcus, Arthrobacter, and Janibacter. nih.gov Research has also shown that amending soil with cow manure compost can stimulate the growth of aerotolerant anaerobic bacteria like Sedimentibacter and Propionibacterium species, leading to the rapid degradation of PCDD/Fs. nih.govresearchgate.net

Table 1: Bacterial Genera Involved in PCDF Degradation

| Degradation Pathway | Bacterial Genera | Target Contaminants | Reference |

|---|---|---|---|

| Aerobic Degradation | Sphingomonas, Pseudomonas, Burkholderia | Lower-chlorinated PCDFs | nih.gov, researchgate.net |

| Aerobic Degradation | Pseudomonas veronii | Monochlorinated dibenzo-p-dioxins | nih.gov |

| Anaerobic Reductive Dechlorination | Dehalococcoides | Higher-chlorinated PCDFs | nih.gov, researchgate.net |

| Anaerobic Reductive Dechlorination | Sedimentibacter, Propionibacterium | Higher-chlorinated PCDD/Fs | nih.gov, researchgate.net |

| Dibenzofuran Degradation | Nocardioides, Rhodococcus, Arthrobacter, Janibacter | Dibenzofurans | nih.gov |

Bioremediation Approaches

Frameworks for Site-Specific Remediation Plan Development and Implementation

Developing and implementing a successful remediation plan for a PCDF-contaminated site requires a structured and systematic framework. Such frameworks integrate site assessment, technology selection, and stakeholder concerns to achieve remedial goals in a manner that is protective, cost-effective, and sustainable. researchgate.netepa.gov

A comprehensive framework typically involves the following key steps:

Site Characterization and Conceptual Site Model (CSM) Development: This initial phase involves a thorough investigation to define the nature and extent of contamination, identify contaminant sources, pathways, and receptors, and develop a CSM. researchgate.net

Establishment of Remediation Goals: Remedial Action Objectives (RAOs) are established to provide a general description of what the cleanup will accomplish. epa.sa.gov.au These are translated into quantitative, risk-based remediation goals that establish acceptable exposure levels protective of human health and the environment. epa.sa.gov.auepa.gov

Technology Screening and Selection: Based on the site characteristics and remediation goals, various remedial alternatives are evaluated for their feasibility, effectiveness, and cost. researchgate.net This involves considering a range of technologies from active treatments like chemical oxidation to long-term strategies like MNA. cresp.org

Adaptive Management: For complex sites, an adaptive management approach allows work to proceed based on current knowledge while planning for the collection of additional data to reduce uncertainties. epa.sa.gov.au This involves setting interim goals and triggers for re-evaluating and potentially modifying the remedial strategy as new information becomes available. epa.sa.gov.au

Sustainability Assessment: Modern frameworks increasingly incorporate sustainability principles, evaluating the environmental, economic, and social impacts of different remediation options. researchgate.net This ensures that the chosen remedy minimizes negative impacts, such as energy consumption and greenhouse gas emissions, while maximizing benefits. researchgate.net

Implementation and Stakeholder Communication: The selected remediation plan is implemented, with ongoing communication among regulators, responsible parties, and the community to ensure transparency and address concerns. researchgate.net

Post-Remediation Monitoring and Efficacy Assessment

Following the implementation of a remediation strategy, a robust monitoring program is essential to assess its effectiveness and ensure the long-term protection of human health and the environment.

The key objectives of post-remediation monitoring include:

Confirming Goal Attainment: Verifying that the remediation goals and cleanup levels established in the plan have been achieved.

Detecting Contaminant Migration: Monitoring groundwater and other media to ensure that residual contaminants are not migrating from the treatment zone.

Assessing Long-Term Performance: For strategies like containment or MNA, long-term monitoring is crucial to confirm the continued integrity of the containment system or the progress of natural attenuation processes.

Monitoring for PCDFs like 1,3,4,6,7,9-HxCDF typically involves collecting samples from various environmental media, such as soil, sediment, air, and water. aaqr.orgmdpi.com The analysis of these highly toxic compounds requires sophisticated analytical techniques, with high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) being the standard method for achieving the required specificity and low detection limits. aaqr.org Long-term monitoring programs, which can span years or even decades, track contaminant concentrations over time to identify trends and confirm the stability of the remedy.

Theoretical and Computational Chemistry Approaches for Hexachlorodibenzofurans

Quantum Mechanical Calculations, Including Density Functional Theory (DFT)

Quantum mechanical calculations, with a strong emphasis on Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of hexachlorodibenzofurans. These methods allow for the detailed examination of molecular properties at the electronic level, offering a powerful complement to experimental studies. unipd.it

Electronic Structure Analysis and Molecular Orbital Theory

Beyond just the geometry, DFT calculations provide a deep understanding of the electronic structure of 1,3,4,6,7,9-Hexachlorodibenzofuran. This includes the distribution of electron density, which highlights the electronegative regions associated with the chlorine and oxygen atoms and the relatively electropositive aromatic rings. Molecular Orbital (MO) theory, often used in conjunction with DFT, describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. nih.gov

The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests that the molecule is more reactive. Analysis of the molecular orbitals can also reveal the nature of electronic transitions, which are fundamental to understanding the molecule's absorption of light and its potential for photochemical reactions. nih.gov

Prediction of Thermochemical Properties

Quantum mechanical methods, including DFT, are also utilized to predict various thermochemical properties of this compound. These calculations can estimate the enthalpy of formation, entropy, and heat capacity of the molecule. Such data are vital for understanding the compound's stability under different temperature and pressure conditions and for modeling its behavior in environmental and industrial processes. While direct experimental measurement of these properties for every PCDF congener can be challenging, theoretical predictions offer a reliable alternative for filling data gaps.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or property-based features of chemicals with their biological activities or toxicities. nih.govyoutube.com For PCDFs like this compound, these models are instrumental in predicting their potential for adverse health effects.

Prediction of AhR Binding Affinity and Relative Potency

A primary mechanism of toxicity for many PCDFs is their ability to bind to and activate the aryl hydrocarbon receptor (AhR). t3db.canih.govnih.gov This interaction initiates a cascade of biochemical events that can lead to a range of toxic responses. t3db.canih.gov QSAR models have been developed to predict the binding affinity of various PCDF congeners, including this compound, to the AhR. nih.govnih.gov

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. Descriptors can include electronic properties (e.g., partial atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). By establishing a mathematical relationship between these descriptors and experimentally determined AhR binding affinities for a training set of compounds, the models can then predict the affinity of untested congeners. nih.gov The predicted binding affinity is often used to estimate the relative potency (REP) of a compound compared to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Table 1: Examples of Molecular Descriptors Used in QSAR/QSTR Models for PCDFs

| Descriptor Type | Examples | Relevance to AhR Binding |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions with the AhR binding pocket. |

| Steric | Molecular volume, Surface area, Principal moments of inertia | Determine the fit of the molecule within the receptor's binding site. |

| Lipophilicity | LogP (octanol-water partition coefficient) | Relates to the compound's ability to cross cell membranes and enter the hydrophobic binding pocket of the AhR. |

| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule. |

Development of Predictive Models for PCDF Ecological Activity

The ecological impact of PCDFs is a significant concern due to their persistence and potential for bioaccumulation. ontosight.ai QSAR and QSTR models are also employed to predict the ecological activity and toxicity of these compounds to various organisms in the environment. These predictive models are crucial for ecological risk assessment, helping to prioritize which PCDF congeners pose the greatest threat to ecosystems. plos.orgresearchgate.netnih.govnumberanalytics.commdpi.com

By using molecular descriptors similar to those in AhR binding models, researchers can develop models that predict endpoints such as toxicity to fish, birds, or invertebrates. These models can also forecast the potential for a compound to biomagnify in the food web. The development of robust predictive models for the ecological activity of PCDFs is an ongoing area of research, aiming to provide a more comprehensive understanding of their environmental fate and effects. nih.govconsensus.app

Computational Simulation of Formation and Degradation Reaction Pathways

Computational simulations, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are crucial for elucidating the complex reaction pathways leading to the formation and degradation of polychlorinated dibenzofurans (PCDFs). While specific studies on the 1,3,4,6,7,9-HxCDF isomer are limited, research on related PCDF compounds provides a foundational understanding of the likely mechanisms involved.

Formation Pathways:

Computational studies have investigated the formation of PCDFs from precursors such as chlorophenols, which are known to be significant sources in industrial and combustion processes. nih.gov These simulations model the reactions that can occur on surfaces like fly ash, a common component of incinerator flue gas. nih.gov Key reaction steps that are computationally modeled include:

Radical Formation: The initial step often involves the formation of chlorophenoxy radicals from chlorophenols.

Coupling Reactions: These radicals can then undergo various coupling reactions. The specific isomers of the resulting PCDFs are determined by the positions of the chlorine atoms on the precursor molecules and the nature of the coupling.

Condensation and Cyclization: Following coupling, a series of condensation and cyclization reactions lead to the formation of the dibenzofuran (B1670420) ring structure.

The presence of other substances, such as water vapor, has been shown in both experimental and computational studies to influence the yield and types of PCDF congeners formed, generally leading to a reduction in their formation. nih.gov

Degradation Pathways:

Theoretical studies also focus on the degradation mechanisms of PCDFs, which are notoriously resistant to breakdown. One of the primary degradation routes in the atmosphere is initiated by hydroxyl (•OH) radicals. nih.gov Computational simulations of the atmospheric degradation of the parent compound, dibenzofuran, have shown that the reaction is typically initiated by the addition of an •OH radical to the aromatic ring. nih.gov This initial step is followed by a series of reactions with molecular oxygen and other atmospheric species, leading to the eventual breakdown of the molecule. nih.gov

For chlorinated dibenzofurans, the position of the chlorine atoms significantly influences the reaction rates and pathways. Quantum chemical calculations can predict the most likely sites for radical attack and the energy barriers for subsequent reaction steps, thereby estimating the atmospheric lifetime and degradation products of specific congeners. nih.gov

A summary of theoretical approaches to PCDF formation and degradation is presented in the table below.

| Research Area | Computational Method | Key Findings |

| PCDF Formation | Density Functional Theory (DFT) | Elucidation of reaction pathways from chlorophenol precursors on fly ash surfaces. nih.gov |

| Quantum Chemical Calculations | Prediction of the most stable PCDF isomers based on their energetic properties. | |

| PCDF Degradation | Density Functional Theory (DFT) | Modeling of atmospheric degradation initiated by hydroxyl radicals. nih.gov |

| Quantum Chemical Calculations | Estimation of atmospheric lifetimes based on calculated reaction rates with atmospheric oxidants. nih.gov |

Molecular Dynamics Simulations for Environmental Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This approach allows researchers to understand how molecules like this compound interact with their surrounding environment at a microscopic level. These simulations are particularly valuable for predicting the fate and transport of persistent organic pollutants in complex environmental systems such as soil and water.

Interactions in Aqueous Environments:

MD simulations can model the behavior of hydrophobic molecules like HxCDFs in water. These simulations provide insights into:

Solvation: How water molecules arrange themselves around the HxCDF molecule.

Aggregation: The tendency of HxCDF molecules to cluster together in an aqueous environment to minimize contact with water.

Partitioning: The distribution of HxCDF between water and other phases, such as organic matter or sediment.

Studies on other hydrophobic pollutants have utilized MD simulations to understand their interactions with water, which is fundamental to predicting their environmental mobility and bioavailability. researchgate.netnih.gov

Interactions with Soil and Sediment:

The interaction of HxCDFs with soil and sediment components is a critical factor in their environmental persistence. MD simulations can be used to model the adsorption and desorption of these compounds on various surfaces, including:

Clay Minerals: Simulating the binding of HxCDFs to the surfaces of different types of clay can help predict their retention in soils.

Organic Matter: Modeling the partitioning of HxCDFs into natural organic matter, a key component of soil, is essential for understanding their sequestration and long-term fate.

By calculating the binding energies and observing the conformational changes of the molecule upon adsorption, MD simulations can provide a detailed picture of the forces governing these interactions.

Membrane Permeation:

MD simulations are also employed to study how persistent organic pollutants like HxCDFs interact with and permeate biological membranes. This is crucial for assessing their potential for bioaccumulation and toxicity. These simulations can reveal:

The pathway of the molecule as it crosses the lipid bilayer.

The energetic barriers to permeation.

The effect of the pollutant on the structure and properties of the membrane.

The table below summarizes the applications of molecular dynamics simulations in studying the environmental interactions of compounds like this compound.

| Environmental Compartment | Simulation Focus | Key Insights from MD Simulations |

| Water | Solvation and Aggregation | Understanding the behavior and transport of HxCDFs in aquatic systems. researchgate.netnih.gov |

| Soil/Sediment | Adsorption on Clay and Organic Matter | Predicting the retention and mobility of HxCDFs in terrestrial environments. |

| Biota | Interaction with Biological Membranes | Assessing the potential for bioaccumulation and understanding toxic mechanisms at the cellular level. researchgate.netacs.orgspringernature.com |

Regulatory Frameworks, Environmental Monitoring, and Ecological Risk Assessment Paradigms for Pcdfs

International Conventions and Protocols for Persistent Organic Pollutants (e.g., Stockholm Convention)

The primary international treaty governing PCDFs is the Stockholm Convention on Persistent Organic Pollutants (POPs). Polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs are listed together in Annex C of the convention. iaeg.com This listing designates them as unintentionally produced POPs, which are substances formed and released from anthropogenic sources. pops.int

Unlike chemicals listed in Annex A (elimination) or Annex B (restriction), the focus for Annex C substances is on the continuous minimization of total releases with the ultimate goal of their continuing minimization and, where feasible, ultimate elimination. Parties to the convention are required to promote the use of best available techniques (BAT) and best environmental practices (BEP) for new and existing sources that have the potential to form and release PCDD/PCDFs.

Key source categories identified by the Stockholm Convention that can produce 1,3,4,6,7,9-Hexachlorodibenzofuran include:

Waste incinerators (municipal, hospital, and hazardous waste)

Cement kilns firing hazardous waste

Pulp and paper production employing elemental chlorine or chemicals generating elemental chlorine for bleaching

Various thermal processes in the metallurgical industry

While the convention lists the entire class of PCDFs, this implicitly includes all congeners such as this compound. ontosight.ai The United Nations Environment Programme (UNEP) oversees the implementation of the convention, supporting nations in developing action plans and inventories for these unintentional POPs. ontosight.ai

National and Regional Environmental Legislation and Guidelines

Building on international agreements, many countries and regions have established their own specific legislation and guidelines for controlling PCDF emissions and managing contamination.

In the United States , the Environmental Protection Agency (EPA) regulates PCDFs under various statutes. The Clean Air Act sets emission standards for sources like municipal waste combustors. The Resource Conservation and Recovery Act (RCRA) includes provisions for managing hazardous wastes that may contain or generate PCDFs. Furthermore, specific congeners may be included in monitoring lists for environmental media. For instance, the EPA's Appendix IX to Part 264, which establishes a ground-water monitoring list, serves as a basis for site-specific environmental assessments. ecfr.gov